Product packaging for Purine, 6-[(3-methyl-2-butenyl)thio]-(Cat. No.:CAS No. 14671-21-7)

Purine, 6-[(3-methyl-2-butenyl)thio]-

Cat. No.: B087877
CAS No.: 14671-21-7
M. Wt: 220.3 g/mol
InChI Key: BSUUFNRTDLFAEB-UHFFFAOYSA-N
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Description

Contextualizing Purine (B94841) Derivatives as Bioactive Molecules

Purines are nitrogenous heterocyclic compounds built from a fused pyrimidine (B1678525) and imidazole (B134444) ring. rsc.org Their most fundamental role is as the basis for adenine (B156593) and guanine, two of the four primary nucleobases in DNA and RNA. researchgate.net Beyond this central role in genetics, the purine framework is a privileged structure in medicinal chemistry, giving rise to numerous natural products and synthetic molecules with significant therapeutic potential. rsc.orgresearchgate.net

The metabolism of all living organisms is heavily dependent on purines, which are also involved in cellular signaling and energy transfer, notably as part of adenosine (B11128) triphosphate (ATP). researchgate.net Researchers have extensively modified the purine nucleus to create a diverse range of derivatives. researchgate.net These modifications can involve substitutions at various positions on the purine rings, leading to compounds with a wide spectrum of biological activities. ontosight.ai Investigations into these derivatives have yielded important therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs. rsc.orgresearchgate.net The inherent ability of the purine structure to interact with various biological targets, such as enzymes and receptors, makes it a focal point for the development of novel therapies. ontosight.ai

Table 1: Examples of Bioactive Purine Derivatives and Their Research Areas

Derivative Class Example(s) Primary Area of Research/Application
Thiopurines 6-Mercaptopurine (B1684380), 6-Thioguanine (B1684491) Anticancer (chemotherapy), Immunosuppression nih.gov
Methylxanthines Caffeine, Theophylline CNS Stimulant, Bronchodilator nih.gov
Antiviral Nucleoside Analogs Acyclovir, Ganciclovir Antiviral (e.g., Herpes simplex virus)
Kinase Inhibitors Seliciclib, Fadraciclib Anticancer (cell cycle inhibition) researchgate.net

Overview of Cytokinins as Essential Phytohormones

Cytokinins are a class of plant hormones, or phytohormones, that are central to the regulation of plant growth and development. omexcanada.comwikipedia.org Their primary function is the promotion of cell division, a process known as cytokinesis. wikipedia.orgbyjus.com These molecules are crucial for a multitude of physiological processes, including shoot and root morphogenesis, the delay of leaf senescence (aging), and the regulation of apical dominance, which influences the branching of shoots. wikipedia.orgresearchgate.net

Structurally, the most common naturally occurring cytokinins are adenine-type, meaning they are derivatives of the purine base adenine. wikipedia.orggcwgandhinagar.com A classic example is zeatin, which was first isolated from corn (Zea mays). gcwgandhinagar.com Cytokinins are typically synthesized in areas of active cell division, such as the root meristems, and are transported throughout the plant, often via the xylem, to exert their effects. wikipedia.orggcwgandhinagar.com They often act in concert with other plant hormones, particularly auxins, with the ratio between them influencing developmental outcomes like the formation of roots versus shoots. omexcanada.comgcwgandhinagar.com Research has demonstrated their role in chloroplast development, stress mitigation, and even in plant defense against pathogens. omexcanada.combyjus.com

Table 2: Key Physiological Roles of Cytokinins in Plants

Process Description
Cell Division & Growth Promotes mitosis, leading to the growth of plant tissues and organs. omexcanada.combyjus.com
Morphogenesis Influences the differentiation of tissues, with the auxin-to-cytokinin ratio guiding root and shoot formation. wikipedia.orggcwgandhinagar.com
Delay of Senescence Slows the aging process in leaves by preventing protein breakdown and maintaining chlorophyll (B73375). omexcanada.comwikipedia.org
Apical Dominance Counteracts the effect of auxin to promote the growth of lateral buds, leading to a bushier plant structure. wikipedia.orgresearchgate.net
Nutrient Mobilization Stimulates the movement of nutrients into tissues where cytokinins are present.
Chloroplast Development Essential for the proper formation and differentiation of chloroplasts, the site of photosynthesis. omexcanada.comgcwgandhinagar.com
Stress Response Helps plants respond to environmental stresses such as drought and salinity. omexcanada.com

Significance of Sulfur-Substituted Purines and Thiocytokinins within Academic Research Paradigms

The substitution of an oxygen or nitrogen atom with a sulfur atom on the purine ring can dramatically alter the molecule's biological activity. Sulfur-containing purines, particularly those substituted at the 6-position (thiopurines), are a well-established class of compounds in pharmacology and biomedical research. nih.gov Molecules like 6-mercaptopurine and 6-thioguanine are cornerstone drugs used in cancer chemotherapy and as immunosuppressants. nih.gov Their mechanism often involves acting as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cells.

The success of these thiopurines has spurred significant research into the synthesis of new sulfur-substituted derivatives to explore a wider range of biological activities and potentially reduce toxicity. nih.gov This research extends into the realm of plant science with the study of thiocytokinins. These are cytokinin analogues where the N6-substituent is linked to the purine ring via a sulfur atom instead of a nitrogen atom. The investigation of thiocytokinins allows researchers to probe the structure-activity relationships of cytokinin receptors and understand the importance of the linking atom for biological function. Comparing the activity of a cytokinin with its thio-analogue can provide insights into receptor binding and signal transduction mechanisms.

Research Scope and Objectives for Investigating Purine, 6-[(3-methyl-2-butenyl)thio]-

The compound Purine, 6-[(3-methyl-2-butenyl)thio]- is a structurally intriguing molecule that represents a hybrid of the concepts discussed previously. Its investigation is driven by a clear scientific rationale based on its constituent parts:

The Purine Core: A proven scaffold for bioactive molecules. rsc.org

The 6-Thio Linkage: Known to impart significant biological activities, particularly in the context of antimetabolites and receptor modulation. nih.gov

The 3-methyl-2-butenyl (B1208987) (Isopentenyl) Group: A classic side chain found in many natural cytokinins, such as isopentenyladenine (iP) and zeatin, which is essential for their hormonal activity.

Based on this structure, the primary research objective would be to synthesize and characterize this compound and evaluate its biological activities. The scope of such an investigation would likely focus on the following key questions:

Cytokinin Activity: Does the compound exhibit cytokinin-like activity in standard plant bioassays? How does its activity (e.g., promoting cell division in callus culture, delaying leaf senescence) compare to its nitrogen-linked counterpart, N6-(3-methyl-2-butenyl)adenine (isopentenyladenine)? This helps determine the functional consequence of replacing the nitrogen linker with sulfur.

Anticancer/Antiproliferative Effects: Given the known anticancer properties of 6-thiopurines, a crucial objective is to screen the compound for cytotoxicity against various cancer cell lines. nih.gov The isopentenyl group could influence its uptake, metabolism, or interaction with cellular targets compared to simpler thiopurines.

Enzyme Inhibition: Investigating the compound's ability to inhibit specific enzymes, such as kinases or those involved in purine metabolism, would be a logical extension of the research, as many purine derivatives function as enzyme inhibitors. researchgate.net

In essence, research on Purine, 6-[(3-methyl-2-butenyl)thio]- aims to explore the chemical space between plant growth regulators and potential therapeutic agents, leveraging a molecular design that combines features from both domains.

Table 3: Chemical Profile of Purine, 6-[(3-methyl-2-butenyl)thio]-

Property Value
IUPAC Name 6-[(3-methylbut-2-en-1-yl)sulfanyl]-7H-purine
Molecular Formula C10H12N4S
Molecular Weight 220.29 g/mol
Structure A purine ring substituted at the 6-position with a thioether linkage to an isopentenyl group.
Parent Compound Classes Purines, Thiopurines, Cytokinin Analogues

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4S B087877 Purine, 6-[(3-methyl-2-butenyl)thio]- CAS No. 14671-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14671-21-7

Molecular Formula

C10H12N4S

Molecular Weight

220.3 g/mol

IUPAC Name

6-(3-methylbut-2-enylsulfanyl)-7H-purine

InChI

InChI=1S/C10H12N4S/c1-7(2)3-4-15-10-8-9(12-5-11-8)13-6-14-10/h3,5-6H,4H2,1-2H3,(H,11,12,13,14)

InChI Key

BSUUFNRTDLFAEB-UHFFFAOYSA-N

SMILES

CC(=CCSC1=NC=NC2=C1NC=N2)C

Canonical SMILES

CC(=CCSC1=NC=NC2=C1NC=N2)C

Other CAS No.

14671-21-7

Synonyms

6-[(3-Methyl-2-butenyl)thio]-1H-purine

Origin of Product

United States

Structural Characterization and Analogous Relationships of Purine, 6 3 Methyl 2 Butenyl Thio

Systematic Nomenclature and the Core Purine (B94841) Framework

Purine, 6-[(3-methyl-2-butenyl)thio]- is systematically named within the rules of chemical nomenclature. The name clearly defines its molecular architecture. "Purine" signifies the foundational bicyclic heterocyclic aromatic organic compound, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This purine core is a fundamental building block for a vast array of biologically significant molecules, including nucleic acids.

The descriptor "6-[(3-methyl-2-butenyl)thio]-" specifies the substituent attached to the purine ring. The locant "6-" indicates that the substitution occurs at the sixth position of the purine ring. The term "thio" reveals the presence of a sulfur atom, which acts as a linker. This sulfur atom is, in turn, bonded to a 3-methyl-2-butenyl (B1208987) group, an isoprenoid chain. This specific arrangement is crucial to the molecule's chemical identity and its interactions in biological systems.

The purine framework itself is a planar structure composed of nine atoms: five carbons and four nitrogens. This aromatic system is characterized by delocalized π-electrons, which contribute to its stability and reactivity. The positions on the purine ring are numbered to allow for the unambiguous identification of substituted derivatives.

Structural Similarities and Differences to Canonical Isoprenoid Cytokinins (e.g., Isopentenyladenine)

A significant structural analog to Purine, 6-[(3-methyl-2-butenyl)thio]- is the canonical isoprenoid cytokinin, N6-(Δ2-Isopentenyl)adenine (iP). Both molecules share the same 3-methyl-2-butenyl (isopentenyl or prenyl) side chain. This side chain is a hallmark of isoprenoid cytokinins and is crucial for their biological activity in promoting cell division and growth in plants.

The primary and most significant difference between these two molecules lies in the nature of the linkage between the purine core and the isoprenoid side chain. In isopentenyladenine, the side chain is attached to the purine ring at the 6-position via an amino group (-NH-), forming an N6-substituted adenine (B156593). In contrast, Purine, 6-[(3-methyl-2-butenyl)thio]- features a thioether linkage (-S-), where a sulfur atom bridges the purine ring and the isoprenoid group.

Table 1: Structural Comparison of Purine, 6-[(3-methyl-2-butenyl)thio]- and Isopentenyladenine
FeaturePurine, 6-[(3-methyl-2-butenyl)thio]-Isopentenyladenine
Core StructurePurineAdenine (6-aminopurine)
Side Chain3-methyl-2-butenyl3-methyl-2-butenyl (Isopentenyl)
Linkage at Position 6Thioether (-S-)Amino (-NH-)
Chemical ClassThiopurineAminopurine (Cytokinin)

Comparative Structural Features with Other Bioactive Purine Derivatives

The purine scaffold is central to a wide range of bioactive molecules. A comparative analysis of Purine, 6-[(3-methyl-2-butenyl)thio]- with other notable purine derivatives highlights the structural diversity and its impact on biological function.

6-Mercaptopurine (B1684380) (6-MP): This compound is a thiopurine, much like the subject of this article. However, it possesses a thiol (-SH) group at the 6-position rather than a thioether. This makes 6-MP a purine analog of hypoxanthine (B114508). The presence of the reactive thiol group is central to its mechanism of action as an antimetabolite in cancer chemotherapy.

Azathioprine: This immunosuppressive drug is a prodrug of 6-mercaptopurine. It features a 6-thio-purine core, but the sulfur atom is attached to a methyl-nitro-imidazole group. This large substituent is cleaved in the body to release the active 6-mercaptopurine.

Thiopurines: This is a broad class of purine analogs where a sulfur atom replaces an oxygen atom. They are known for their applications in chemotherapy and immunosuppression. The position of the sulfur atom and the nature of any S-substituents are critical determinants of their biological activity.

Table 2: Comparative Structural Features of Bioactive Purine Derivatives
CompoundSubstituent at C6Key Structural Feature
Purine, 6-[(3-methyl-2-butenyl)thio]--(S)-(3-methyl-2-butenyl)Thioether linkage with an isoprenoid side chain
Isopentenyladenine-NH-(3-methyl-2-butenyl)Amino linkage with an isoprenoid side chain
6-Mercaptopurine-SHThiol group
Azathioprine-(S)-(1-methyl-4-nitro-5-imidazolyl)Thioether linkage to a methyl-nitro-imidazole group

Enzymatic Biosynthesis Pathways of Thiocytokinins

The biosynthesis of Purine, 6-[(3-methyl-2-butenyl)thio]- and related thiocytokinins is a fascinating process that diverges from the canonical cytokinin production pathways through the incorporation of a sulfur atom. This modification primarily occurs on N6-isopentenyladenosine (i⁶A) that is already present in tRNA molecules.

Role of tRNA-Dependent and Adenylate Pathways in Cytokinin Production

Cytokinins, the broader family to which thiocytokinins belong, are synthesized through two primary routes: the tRNA-dependent pathway and the adenylate (or de novo) pathway. The tRNA-dependent pathway generates cytokinins through the degradation of tRNA molecules that contain modified adenine bases, such as i⁶A. This pathway is a significant source of cis-zeatin-type cytokinins.

The adenylate pathway, on the other hand, involves the direct isopentenylation of adenosine (B11128) phosphates (AMP, ADP, or ATP) by adenylate isopentenyltransferases (IPTs). This pathway is considered the major route for the production of isopentenyladenine (iP) and trans-zeatin (B1683218) type cytokinins, which are generally more biologically active.

The precursor for thiocytokinin biosynthesis, N⁶-isopentenyladenosine (i⁶A), is formed on tRNA through the action of tRNA-isopentenyltransferases. This modified nucleoside then serves as the substrate for the subsequent thio-group incorporation.

Hypothesized Mechanisms for Thio-Group Incorporation at the Purine N6 Position

The defining feature of thiocytokinins is the presence of a methylthio (-SCH₃) group at the C2 position of the purine ring. The incorporation of this sulfur-containing moiety is a sophisticated enzymatic process. Research has elucidated that this modification occurs on i⁶A that is part of a tRNA molecule, converting it to 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A).

The key enzyme orchestrating this transformation is a radical S-adenosylmethionine (SAM) enzyme known as MiaB in bacteria and its ortholog, CDK5RAP1, in humans. The proposed mechanism for this reaction is a two-step process that requires two molecules of SAM.

In the first step, one molecule of SAM donates its methyl group to a sulfur atom within the iron-sulfur cluster of the MiaB/CDK5RAP1 enzyme. In the second step, a second SAM molecule is reductively cleaved to generate a 5'-deoxyadenosyl radical. This highly reactive radical abstracts a hydrogen atom from the C2 position of the adenine ring of i⁶A in the tRNA. This activation allows for the subsequent transfer of the methylated sulfur from the enzyme's iron-sulfur cluster to the C2 position of the purine, forming the ms²i⁶A modification.

This intricate mechanism highlights the novel use of a radical SAM enzyme to functionalize a normally inert carbon-hydrogen bond on the purine ring with a sulfur-containing group.

Involvement of Isopentenyl Transferases (IPTs) and Other Key Enzymes

As mentioned, the biosynthesis of the precursor for thiocytokinins, i⁶A, is dependent on the activity of isopentenyl transferases (IPTs) . Specifically, tRNA-isopentenyltransferases (tRNA-IPTs) are responsible for attaching the isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenine at position 37 of certain tRNAs.

Once the i⁶A is formed within the tRNA, the radical SAM enzyme MiaB (in prokaryotes) or its homolog CDK5RAP1 (in eukaryotes) catalyzes the methylthiolation at the C2 position. The degradation of these modified tRNAs then releases free thiocytokinins, including Purine, 6-[(3-methyl-2-butenyl)thio]-.

Enzyme FamilySpecific Enzyme(s)Role in Thiocytokinin Biosynthesis
Isopentenyl TransferasestRNA-Isopentenyltransferases (tRNA-IPTs)Catalyze the formation of N⁶-isopentenyladenosine (i⁶A) on tRNA, the precursor for thiocytokinins.
Radical SAM EnzymesMiaB (Prokaryotes), CDK5RAP1 (Eukaryotes)Catalyze the incorporation of the methylthio group at the C2 position of i⁶A on tRNA to form 2-methylthio-N⁶-isopentenyladenosine (ms²i⁶A).

Catabolism and Inactivation Mechanisms

The biological activity of Purine, 6-[(3-methyl-2-butenyl)thio]- and other thiocytokinins is tightly regulated through degradation and conjugation, which effectively control their cellular concentrations.

Enzymatic Degradation by Cytokinin Oxidase/Dehydrogenase (CKX) and Analogues

The primary enzymes responsible for the irreversible degradation of cytokinins are cytokinin oxidases/dehydrogenases (CKXs) . These enzymes catalyze the oxidative cleavage of the N⁶-side chain of cytokinins with an unsaturated isoprenoid side chain, such as isopentenyladenine and zeatin.

Interestingly, evidence suggests that 2-methylthio-cytokinins (2MeS-CKs), including Purine, 6-[(3-methyl-2-butenyl)thio]-, are more resistant to degradation by CKX enzymes. researchgate.net The presence of the methylthio group at the C2 position of the purine ring appears to hinder the catalytic activity of CKX. This increased stability could lead to a prolonged biological activity of thiocytokinins compared to their non-thiolated counterparts. While the exact mechanism of this resistance is still under investigation, it represents a significant aspect of thiocytokinin metabolism.

Conjugation Reactions (e.g., Glycosylation) and Their Impact on Bioavailability

Another important mechanism for regulating cytokinin activity is through conjugation, most notably glycosylation. This process involves the attachment of a sugar moiety, typically glucose, to the cytokinin molecule. Glycosylation can occur at different positions on the purine ring (N7 or N9) or on the N⁶-side chain (O-glycosylation).

UDP-glucosyltransferases (UGTs) are the enzymes responsible for catalyzing these glycosylation reactions. Cytokinin glucosides are generally considered inactive storage forms. However, these conjugates can be hydrolyzed by β-glucosidases to release the active cytokinin, allowing for a reversible inactivation mechanism.

Molecular and Cellular Mechanisms of Action of Purine, 6 3 Methyl 2 Butenyl Thio

Interactions with Putative Cytokinin Receptor Proteins and Binding Affinities

Cytokinins are perceived by sensor histidine kinases located primarily in the membrane of the endoplasmic reticulum. nih.govumd.edu In the model plant Arabidopsis thaliana, these receptors include ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4. nih.gov These receptors possess an extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain which is responsible for binding cytokinin ligands. nih.gov The interaction of a cytokinin with this domain is the primary event that initiates the signaling cascade.

While direct binding studies for Purine (B94841), 6-[(3-methyl-2-butenyl)thio]- are not extensively documented in the available literature, its activity can be inferred from studies of structurally similar cytokinins and their receptor interactions. The binding affinity of cytokinins to their receptors is typically high, falling within the low nanomolar range. For instance, direct binding assays using transgenic bacteria that express individual receptor proteins have determined the dissociation constants (KD) for major cytokinins. nih.gov A study on the AHK3 receptor, which plays a key role in shoot development, showed it binds trans-zeatin (B1683218) with a KD of 1-2 nM, similar to the 2-4 nM KD observed for the CRE1/AHK4 receptor. nih.gov

The affinity of these receptors can vary for different cytokinin derivatives. AHK3, for example, displays a significantly lower affinity for isopentenyladenine (iP), the direct amino-analogue of Purine, 6-[(3-methyl-2-butenyl)thio]-, than CRE1/AHK4 does. nih.gov Conversely, other synthetic derivatives, such as the phenylurea-derived thidiazuron, act as strong competitors, indicating they bind to the same site as adenine-type cytokinins. nih.gov The development of specific molecules like 6-(2,5-Dihydroxybenzylamino)purine (LGR-991) has even led to the identification of competitive antagonists that block these receptors, further illuminating the structural requirements for ligand interaction. nih.gov

Binding Affinities of Select Cytokinins to Arabidopsis Receptors
CytokininReceptorApparent Dissociation Constant (KD)Reference
trans-Zeatin (tZ)AHK31-2 nM nih.gov
trans-Zeatin (tZ)CRE1/AHK42-4 nM nih.gov
Isopentenyladenine (iP)AHK3~10-fold lower affinity than CRE1/AHK4 nih.gov

Downstream Signal Transduction Cascades (e.g., Histidine Kinase-Mediated Phosphorelays)

Upon binding of an agonist like Purine, 6-[(3-methyl-2-butenyl)thio]-, the cytokinin receptor undergoes a conformational change that activates its histidine kinase domain. nih.gov This initiates a multi-step phosphorelay, a signaling mechanism analogous to two-component systems found in bacteria. researchgate.netnih.govnih.gov

The signaling cascade proceeds through the following key steps:

Autophosphorylation: The activated receptor utilizes ATP to phosphorylate a conserved histidine (His) residue within its own transmitter domain. nih.govumd.edunih.gov

Intramolecular Phosphotransfer: The phosphoryl group is then transferred internally from the histidine residue to a conserved aspartate (Asp) residue located in the receiver domain of the same receptor protein. nih.govumd.edu

Transfer to AHP: The phosphate (B84403) is subsequently transferred from the receptor's receiver domain to a conserved histidine on a separate, small protein known as an ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER (AHP) protein. nih.govharvard.edu

Nuclear Translocation: Phosphorylated AHPs shuttle from the cytoplasm into the nucleus, carrying the signal across the nuclear envelope. nih.gov

Phosphorylation of ARRs: Inside the nucleus, the AHPs transfer the phosphoryl group to an aspartate residue on nuclear-localized proteins called ARABIDOPSIS RESPONSE REGULATORS (ARRs). nih.govharvard.edu This final phosphorylation event activates the ARRs, enabling them to carry out their regulatory functions. umd.edu

This His-Asp phosphorelay is the central signaling backbone that translates the perception of the cytokinin signal at the cell membrane into a direct regulatory action within the nucleus. nih.gov

Modulation of Gene Expression and Transcriptional Regulatory Networks

The ultimate targets of the cytokinin phosphorelay are the ARR proteins, which function as transcriptional regulators. nih.gov The ARR family is broadly divided into two main classes, Type-B and Type-A, which create a robust network for controlling gene expression.

Type-B ARRs are transcriptional activators. umd.edunih.gov Upon being phosphorylated by AHPs, Type-B ARRs bind to specific DNA sequences (cytokinin response elements) in the promoters of target genes, activating their transcription. umd.edu These proteins are the primary positive regulators of cytokinin responses, and their activation is required for most or all downstream effects of the hormone. nih.gov

Type-A ARRs are primary response genes whose transcription is rapidly and strongly induced by the activation of Type-B ARRs. umd.edu However, unlike their Type-B counterparts, Type-A ARRs function as negative regulators of the signaling pathway. nih.gov By acting as repressors of cytokinin-activated transcription, they establish a negative feedback loop that helps to attenuate the signal and maintain homeostasis. umd.edunih.gov The activation of Type-B ARRs thus leads to the expression of their own repressors, creating a tightly controlled transcriptional regulatory network.

Subcellular Localization and Transport Mechanisms (e.g., Purine Permeases)

For Purine, 6-[(3-methyl-2-butenyl)thio]- to initiate signaling, it must first cross the plasma membrane to reach the cytokinin receptors located in the endoplasmic reticulum. nih.gov The transport of purines and their derivatives, including cytokinins, into plant cells is mediated by specific transporter proteins. nih.govfrontiersin.org

A key family of these transporters is the Purine Permease (PUP) family. nih.govresearchgate.net Studies in Arabidopsis have identified PUP family members, such as AtPUP1 and AtPUP2, as energy-dependent, high-affinity transporters for adenine (B156593). nih.govresearchgate.net Crucially, their function extends to cytokinin transport. This was demonstrated by competition studies showing that cytokinins like kinetin (B1673648) and zeatin competitively inhibit adenine uptake, indicating they are also substrates for these transporters. nih.govresearchgate.net Direct measurements have confirmed that AtPUP1 can mediate the uptake of radiolabeled trans-zeatin. nih.govresearchgate.net

The transport of trans-zeatin via AtPUP1 is strongly inhibited by isopentenyladenine (iP), the amino-analogue of Purine, 6-[(3-methyl-2-butenyl)thio]-, suggesting that molecules with the same N6-isopentenyl side chain are readily recognized and transported by PUPs. nih.govresearchgate.net These transporters are expressed in various plant tissues, including the phloem and hydathodes, consistent with a role in both local cellular uptake and long-distance transport of cytokinins throughout the plant. frontiersin.orgnih.gov Once inside the cell, the compound can access the ER-localized receptors to trigger the phosphorelay cascade. nih.gov

Biological Functions and Physiological Significance of Purine, 6 3 Methyl 2 Butenyl Thio in Plant Systems

Influence on Cell Division and Cell Cycle Progression in Plant Tissues

Isopentenyladenine is a potent regulator of cell division and cell cycle progression in plant tissues. Its primary role is to stimulate cytokinesis, the process of cell division, thereby promoting the growth of various plant organs. Research has demonstrated that iP influences the expression of key cell cycle genes, ensuring the orderly progression through the different phases of the cell cycle.

The regulation of the cell cycle is a fundamental process for plant development, and cytokinins like iP are central to this control. They are known to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial enzymes for the progression of the cell cycle. By influencing the levels and activities of cyclins and CDKs, iP can stimulate the transition from the G1 to the S phase and from the G2 to the M phase, thereby driving cell proliferation.

Regulation of Organogenesis and Developmental Programs

Isopentenyladenine plays a crucial role in orchestrating the development of plant organs, including the architecture of the root system and the formation and maintenance of shoots and leaves. Its influence extends throughout the life of the plant, from early developmental stages to the process of senescence.

The development of a plant's root system is a highly regulated process that is significantly influenced by the balance of various plant hormones, with isopentenyladenine acting as a key negative regulator. Exogenous application of iP has been shown to inhibit primary root growth and lateral root formation.

In the model plant Arabidopsis thaliana, treatment with 1 µM of isopentenyladenine resulted in a significant reduction in root growth, approximately 74% compared to the control. nih.gov This inhibitory effect is mediated through the cytokinin signaling pathway, which interacts with auxin signaling to control root meristem activity and the initiation of lateral roots. High levels of iP can suppress the expression of genes required for lateral root primordium development, thereby reducing the density of lateral roots.

The antagonistic relationship between auxin and cytokinin is central to defining the root system's architecture. While auxin promotes root growth and branching, iP acts to constrain these processes, ensuring a balance between the growth of the root and shoot systems.

In contrast to its inhibitory role in root development, isopentenyladenine is a positive regulator of shoot and leaf development. It promotes the formation and activity of the shoot apical meristem (SAM), the primary site of shoot growth and organogenesis. By stimulating cell division in the SAM, iP contributes to the production of new leaves, stems, and flowers.

Isopentenyladenine also plays a significant role in leaf expansion and the delay of senescence, the programmed aging process in plants. A hallmark of active cytokinins is their ability to delay the degradation of chlorophyll (B73375) in detached leaves, a key indicator of senescence. nih.gov Studies have shown that treatment with iP can maintain chlorophyll levels at 2-3 times that of the control in detached cotyledons. nih.gov

A transcriptomic study of iP-delayed cotyledon senescence in Arabidopsis thaliana revealed that isopentenyladenine upregulates genes associated with photosynthesis and downregulates genes involved in catabolic processes. nih.gov This demonstrates that iP actively promotes the maintenance of cellular function and delays the degenerative processes associated with senescence.

Table 1: Selected Genes Regulated by Isopentenyladenine (iP) During Delayed Cotyledon Senescence in Arabidopsis thaliana

Gene CategoryGene IDGene NameFunctionRegulation by iP
PhotosynthesisATCG00490psbAPhotosystem II protein D1Upregulated
AT1G67740LHCB1.4Light-harvesting complex proteinUpregulated
Catabolism/SenescenceAT4G14680SAG12Senescence-associated gene 12Downregulated
AT5G56970CKX3Cytokinin oxidase/dehydrogenase 3Downregulated

Role in Plant Nutrient Mobilization and Allocation

Isopentenyladenine is involved in the regulation of nutrient uptake, transport, and allocation within the plant. caymanchem.comontosight.ai Cytokinins, including iP, can influence the expression of genes encoding nutrient transporters, thereby modulating the plant's ability to acquire essential minerals from the soil and distribute them to various tissues.

Furthermore, cytokinins are involved in the source-sink dynamics of nutrient allocation. They can enhance the sink strength of developing tissues, such as young leaves, fruits, and seeds, by promoting their growth and metabolic activity. This, in turn, can lead to a greater allocation of nutrients from source tissues, such as mature leaves, to these developing sinks.

Contribution to Abiotic and Biotic Stress Response Mechanisms

Isopentenyladenine plays a role in mediating plant responses to both abiotic and biotic stresses. While high levels of cytokinins can sometimes be detrimental under stress conditions, their regulated synthesis and signaling are important for acclimation and tolerance.

In response to abiotic stresses such as drought and salinity, the levels of active cytokinins, including iP, are often altered. These changes in cytokinin homeostasis are part of a broader hormonal signaling network that helps the plant to cope with the adverse conditions. For instance, under drought stress, a decrease in cytokinin levels can lead to stomatal closure, reducing water loss through transpiration.

In the context of biotic stress, cytokinins can modulate plant defense responses against pathogens. nih.gov Exogenous application of cytokinins has been shown to induce resistance against certain pathogens. researchgate.net This is, in part, due to the ability of cytokinins to influence the expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. researchgate.netdiva-portal.orgnih.govmdpi.com The interaction between cytokinin signaling and other defense-related hormone pathways, such as those of salicylic (B10762653) acid and jasmonic acid, is crucial for mounting an effective defense response.

Interplay with Other Plant Hormonal Pathways (e.g., Auxin, Gibberellin)

The physiological effects of isopentenyladenine are rarely the result of its action in isolation. Instead, they are finely tuned through a complex network of interactions with other plant hormones, most notably auxin and gibberellin. This hormonal crosstalk is essential for the coordinated regulation of plant growth and development.

The interplay between auxin and iP is a classic example of hormonal antagonism in the regulation of organogenesis. nih.govnih.govresearchgate.netmdpi.com In general, a high auxin-to-cytokinin ratio promotes root formation, while a low ratio favors shoot development. This balance is critical for maintaining the proper architecture of the plant. In lateral root development, auxin promotes the initiation of primordia, while iP inhibits this process, ensuring that lateral roots are spaced appropriately along the primary root. nih.govmdpi.com

Structure Activity Relationship Studies of Purine, 6 3 Methyl 2 Butenyl Thio Derivatives

Impact of Modifications on the Purine (B94841) Ring System (e.g., N1, C2, C8, N9 Substitutions)

Modifications to the purine ring of 6-substituted purine derivatives can significantly influence their biological activity. While extensive research has been conducted on various cytokinin analogues, specific studies on "Purine, 6-[(3-methyl-2-butenyl)thio]-" are part of a broader investigation into this class of compounds.

N1-Substitutions: The N1 position of the purine ring is generally considered important for hydrogen bonding and interaction with cytokinin receptors. While specific studies on N1-substituted 6-[(3-methyl-2-butenyl)thio]purine are not extensively documented, research on related N6-substituted aminopurines suggests that bulky substituents at the N1 position can be detrimental to activity. However, smaller modifications may be tolerated and could potentially modulate receptor selectivity.

C2-Substitutions: The C2 position of the purine ring offers a site for modification that can influence the electronic properties and steric bulk of the molecule. In the broader class of cytokinins, substitutions at the C2 position have been shown to have variable effects. For instance, the introduction of a chlorine or methyl group at C2 of some N6-substituted adenines has been shown to either maintain or slightly decrease cytokinin activity. The impact of such substitutions on the thio-analogue would likely depend on the nature of the substituent and its interaction with the target receptor.

C8-Substitutions: The C8 position has been a target for modification in various cytokinin derivatives. Studies on C8-substituted cytokinins have shown that introducing small aliphatic chains can lead to derivatives that retain high cytokinin activity. nih.gov For instance, certain C8-substituted compounds have been identified as suitable candidates for fluorescence labeling or as protein-affinity ligands due to their retained biological function. nih.gov However, in some bioassays, C8 substitution has led to a decrease or complete loss of activity compared to the parent compound. researchgate.net

N9-Substitutions: The N9 position of the purine ring is crucial for the activity of many cytokinins, as it is often the site of ribosylation. A study on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine (a close analogue) revealed that various substitutions, including tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains with functional groups, were prepared to investigate their effect on cytokinin activity. nih.gov The results indicated that these N9-substituted derivatives remained active in several in vitro bioassays, although their ability to trigger specific cytokinin receptors was altered. nih.gov For example, some derivatives showed detectable cytokinin-like activation in the maize ZmHK3a receptor, while their response in the CRE1/AHK4 and ZmHK1 receptors was diminished. nih.gov This suggests that N9-substitutions can modulate receptor specificity.

Position Modification General Impact on Cytokinin Activity Reference
N1Bulky SubstituentsGenerally detrimentalInferred from related compounds
C2Small groups (e.g., Cl, CH3)Variable (maintained or slightly decreased)Inferred from related compounds
C8Short aliphatic chainsCan retain high activity, potential for labeling nih.govresearchgate.net
N9Various alkyl and functionalized chainsMaintained activity with altered receptor specificity nih.gov

Influence of the Thioether Linkage and Isopentenyl Side Chain Structural Variations on Biological Activity

The thioether linkage and the isopentenyl side chain are defining features of "Purine, 6-[(3-methyl-2-butenyl)thio]-" and are critical determinants of its biological activity.

Isopentenyl Side Chain: The isopentenyl side chain is a common feature of many naturally occurring cytokinins and is essential for high activity. The double bond within this chain and its length are particularly important.

Unsaturation: The presence of the double bond in the isopentenyl group is crucial for high cytokinin activity. Saturation of this double bond generally leads to a significant decrease in activity.

Chain Length and Branching: The length and branching of the side chain are also critical. Variations in the length of the alkyl chain attached to the sulfur atom can modulate activity. For instance, in a series of 6-(alkylthio)purines, the biological activity was found to be dependent on the chain length.

Structural Feature Variation General Impact on Cytokinin Activity
Thioether LinkageReplacement of NH with SConfers potent biological activity
Isopentenyl Side ChainSaturation of double bondSignificant decrease in activity
Isopentenyl Side ChainAlteration of chain lengthModulates activity
Isopentenyl Side ChainChanges in hydrophobicityAffects membrane permeability and receptor binding

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Thio-Cytokinins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on "Purine, 6-[(3-methyl-2-butenyl)thio]-" and its close thio-cytokinin analogues are not widely reported, the principles of QSAR have been applied to broader classes of cytokinins and purine derivatives.

A typical QSAR study for thio-cytokinins would involve the following steps:

Data Set Compilation: A dataset of thio-cytokinin analogues with their corresponding biological activities (e.g., IC50 values from a specific bioassay) would be assembled.

Molecular Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, would be used to build a mathematical model that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

Such QSAR models can provide valuable insights into the key structural features that govern the biological activity of thio-cytokinins and can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective analogues.

Rational Design and Synthesis of Novel Thio-Cytokinin Analogues for Functional Probing

The rational design and synthesis of novel thio-cytokinin analogues are driven by the desire to create molecular tools for studying cytokinin signaling pathways and to develop compounds with potential therapeutic or agricultural applications. This process often relies on the SAR data obtained from previous studies.

Design Strategies:

Bioisosteric Replacement: Replacing the sulfur atom with other atoms or functional groups (e.g., oxygen, selenium, or a methylene (B1212753) group) to probe the importance of the thioether linkage.

Side Chain Modification: Systematically altering the length, branching, and functionalization of the isopentenyl side chain to optimize receptor binding and selectivity.

Purine Ring Functionalization: Introducing substituents at various positions of the purine ring (N1, C2, C8, N9) to enhance activity, modulate receptor specificity, or attach reporter groups (e.g., fluorescent tags, photoaffinity labels). nih.gov

Conformational Restriction: Introducing cyclic structures or other conformational constraints to lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

Synthesis: The synthesis of these novel analogues typically involves multi-step organic chemistry procedures. A common starting material is 6-chloropurine (B14466), which can be reacted with a variety of thiols to introduce the desired side chain at the C6 position. Subsequent modifications to the purine ring can then be carried out.

These rationally designed analogues serve as valuable probes to investigate the molecular mechanisms of cytokinin action, including receptor binding, signal transduction, and metabolism. nih.gov

Synthetic Methodologies and Chemical Synthesis of Purine, 6 3 Methyl 2 Butenyl Thio and Its Analogues for Research

General Strategies for Constructing the Purine (B94841) Core and Introducing Substitutions

The construction of the purine scaffold, a fused heterocyclic system of a pyrimidine (B1678525) and an imidazole (B134444) ring, is the foundational step in synthesizing the target compound and its analogues. news-medical.netwikipedia.org Historically and in modern synthesis, the assembly of the purine core can be approached through several key strategies.

One common method involves the sequential construction of the rings, often starting from a substituted pyrimidine precursor. For instance, a 4,5-diaminopyrimidine (B145471) can be reacted with a one-carbon source, such as formic acid or a derivative, to close the imidazole ring and form the purine. youtube.com Conversely, synthesis can begin from an imidazole intermediate, followed by the construction of the pyrimidine ring. youtube.com

Once the basic purine skeleton is formed, various functional groups can be introduced. The reactivity of the purine ring allows for substitutions at several positions. Halogenation, for example, provides a versatile handle for subsequent reactions. 6-Chloropurine (B14466) is a particularly important intermediate, as the chlorine atom at the C6 position is a good leaving group for nucleophilic substitution reactions with amines, alcohols, and thiols. researchgate.netnih.gov Other modifications can include nitration, amination, and alkylation, which can be directed to specific positions on the ring system through careful choice of reagents and reaction conditions. youtube.comresearchgate.net

The table below summarizes common precursors and reagents for purine synthesis.

Precursor/IntermediateReagent/Reaction TypeResulting Structure/Function
4,5-DiaminopyrimidineFormic Acid / AnhydridesImidazole ring closure to form purine core
Imidazole derivativeVarious reagentsPyrimidine ring formation
PurineHalogenating agents (e.g., POCl₃)Halopurines (e.g., 6-chloropurine) for further functionalization
6-HalopurineNucleophiles (Amines, Thiols)C6-substituted purines

Chemical Approaches for Incorporating the 6-Thio-3-methyl-2-butenyl Moiety

The defining feature of the target molecule is the 6-[(3-methyl-2-butenyl)thio]- group. The introduction of this specific side chain requires a precursor with a sulfur atom at the C6 position, most commonly 6-mercaptopurine (B1684380) (6-MP). 6-MP can be synthesized from 6-chloropurine by reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. nih.gov Another approach involves the direct thionation of hypoxanthine (B114508) (a 6-oxopurine) using reagents like phosphorus pentasulfide or Lawesson's reagent. acs.org

With 6-mercaptopurine in hand, the 3-methyl-2-butenyl (B1208987) (prenyl) group is attached to the sulfur atom. This is typically achieved through an S-alkylation reaction. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions for C6 Functionalization

While direct alkylation of 6-mercaptopurine is common, modern organic synthesis also employs transition metal-catalyzed cross-coupling reactions for C-S bond formation. Palladium-catalyzed reactions, in particular, offer a powerful method for functionalizing the C6 position of purines. rsc.orgnih.govrsc.org These methods can be used to form C-S bonds directly from a 6-halopurine and a thiol.

Although less common for this specific thioether synthesis than direct alkylation, palladium catalysis is extensively used for creating C-C, C-N, and C-O bonds at the C6 position, demonstrating the versatility of this approach for generating a wide array of purine analogues. researchgate.netresearchgate.net For instance, a palladium catalyst can facilitate the coupling of a 6-halopurine with an appropriate organometallic reagent containing the desired side chain.

Alkylation Reactions Involving Sulfur

The most direct and widely used method for synthesizing Purine, 6-[(3-methyl-2-butenyl)thio]- is the S-alkylation of 6-mercaptopurine. researchgate.netnih.gov This reaction falls under the category of nucleophilic substitution, where the sulfur atom of the thiol group in 6-mercaptopurine acts as a nucleophile.

The reaction typically involves deprotonating the thiol group of 6-mercaptopurine with a base (e.g., sodium hydroxide, sodium ethoxide) to form a more nucleophilic thiolate anion. This anion then attacks an electrophilic prenyl source, such as prenyl bromide (1-bromo-3-methyl-2-butene) or prenyl chloride, displacing the halide and forming the desired thioether linkage. rsc.org The reaction is generally carried out in a polar solvent like ethanol (B145695) or dimethylformamide (DMF).

General Reaction Scheme:

Step 1 (Deprotonation): 6-Mercaptopurine + Base → 6-Thiopurinate Anion

Step 2 (Alkylation): 6-Thiopurinate Anion + Prenyl Halide → Purine, 6-[(3-methyl-2-butenyl)thio]- + Halide Salt

Regioselective Functionalization Techniques for Purine Scaffold Modification

The purine ring possesses multiple reactive sites, including four nitrogen atoms (N1, N3, N7, N9) and three carbon atoms (C2, C6, C8), making regioselectivity a critical challenge in the synthesis of its derivatives. wikipedia.org Achieving selective functionalization at a specific position is essential for creating structurally defined analogues for research.

Alkylation of the purine nitrogen atoms, for example, can often lead to a mixture of N7 and N9 isomers. mdpi.com The ratio of these products can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of protecting groups. For instance, direct alkylation of purine with alkyl halides often yields a mixture, and specific conditions must be developed to favor one isomer over the other. mdpi.com

For carbon functionalization, C6 is readily substituted via nucleophilic displacement of a halide, as discussed previously. Functionalization at C2 and C8 often requires different strategies, such as directed metalation followed by quenching with an electrophile, or palladium-catalyzed C-H activation. mdpi.comnih.gov Recent advances have shown that the purine's own nitrogen atoms can act as directing groups to guide a metal catalyst to a specific C-H bond, enabling highly regioselective modifications. rsc.orgnih.govrsc.org

The table below highlights strategies for achieving regioselectivity.

Target PositionSynthetic StrategyKey Factors
N9 vs. N7Direct AlkylationSolvent, Base, Nature of Electrophile, Protecting Groups
C6Nucleophilic Aromatic SubstitutionUse of 6-halopurine precursor
C8Directed C-H Activation / LithiationUse of directing groups, strong bases (e.g., n-BuLi)
C2C-H Cyanation / Directed ActivationSpecific activating agents (e.g., triflic anhydride)

Synthesis of Isotopically Labeled Analogues for Metabolic and Mechanistic Investigations

To study the metabolism, mechanism of action, and pharmacokinetics of Purine, 6-[(3-methyl-2-butenyl)thio]-, isotopically labeled versions are invaluable tools. researchgate.net Labeling can involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthesis of these analogues requires the introduction of the isotope at a specific, stable position within the molecule. This can be achieved by using a labeled starting material or a labeled reagent at a key step in the synthetic sequence.

For example, to create a ¹⁵N-labeled analogue, one could start the purine core synthesis from a precursor containing ¹⁵N, such as [¹⁵N₄]-6-chloropurine. nih.gov This labeled intermediate can then be carried through the subsequent reaction steps, such as reaction with a sulfur source and alkylation with the prenyl side chain, to yield the final isotopically labeled product. Alternatively, deuterium atoms can be introduced onto the purine ring or the side chain using specific deuteration reagents or by conducting reactions in deuterated solvents. rsc.org These labeled compounds can then be traced and quantified in biological systems using techniques like mass spectrometry. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Purine, 6 3 Methyl 2 Butenyl Thio in Biological Matrices

Optimized Extraction and Purification Protocols from Complex Plant Tissues

The initial and most critical step in the analysis of "Purine, 6-[(3-methyl-2-butenyl)thio]-" from plant tissues is the efficient extraction of the analyte while minimizing degradation and removing interfering substances. Plant matrices are inherently complex, containing a vast array of primary and secondary metabolites that can interfere with subsequent analysis.

Extraction is commonly performed using cold solvents to quench metabolic activities instantly. A widely used extraction buffer is a modified Bieleski's solvent (methanol/formic acid/water), which is effective in extracting a broad range of cytokinins, including thiolated derivatives. nih.gov

Following extraction, a multi-step purification protocol is essential to clean up the sample. A combination of solid-phase extraction (SPE) techniques is often employed. For instance, a protocol might involve passing the crude extract through a C18 SPE cartridge to remove non-polar compounds, followed by a mixed-mode cation-exchange (MCX) cartridge that retains cytokinins based on both reversed-phase and cation-exchange properties. nih.govosti.gov This dual-mode retention provides superior cleanup compared to single-mode SPE.

For highly specific purification, immunoaffinity chromatography is the gold standard. mdpi.com This technique utilizes immobilized antibodies with high affinity for cytokinin structures. Although antibodies raised specifically against "Purine, 6-[(3-methyl-2-butenyl)thio]-" are not common, broad-specificity anti-cytokinin antibodies can effectively capture a range of cytokinins, including 2-methylthiol derivatives, leading to a highly purified fraction suitable for sensitive downstream analysis.

Table 1: Comparison of Purification Strategies for Cytokinins from Plant Tissues

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Application
Solid-Phase Extraction (SPE) - C18Reversed-phase chromatographyGood for removing highly polar impurities; cost-effective.Limited selectivity for cytokinins.Initial cleanup of crude plant extract.
Solid-Phase Extraction (SPE) - MCXMixed-mode (reversed-phase and strong cation exchange)Higher selectivity and recovery for cytokinin bases and ribosides. nih.govRequires careful pH control for optimal binding and elution.Secondary cleanup step after initial C18 SPE.
Immunoaffinity Chromatography (IAC)Specific antigen-antibody bindingExtremely high selectivity and purity; significant reduction of matrix effects. mdpi.comHigher cost; potential for antibody cross-reactivity with non-target compounds.Final purification step for ultra-trace level analysis.

Chromatographic Separation Techniques

Chromatography is indispensable for separating "Purine, 6-[(3-methyl-2-butenyl)thio]-" from other closely related cytokinin isomers and metabolites prior to detection. The choice of technique depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the predominant technique for the quantitative analysis of cytokinins. nih.govosti.govmdpi.com For separating the relatively hydrophobic 2-methylthiolated cytokinins, reversed-phase chromatography is the method of choice.

A study focused on 2-methylthio-derivatives of isoprenoid cytokinins utilized a reversed-phase C4 column, which is suitable for hydrophobic molecules. nih.govosti.gov The separation was achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate. nih.govosti.gov The use of Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages, including higher resolution, faster analysis times, and increased sensitivity, which is crucial for detecting low-abundance compounds. upc.edu

Table 2: Typical HPLC Parameters for the Analysis of 2-Methylthio-Cytokinins

ParameterTypical ConditionRationale
Stationary Phase (Column)Reversed-Phase C18 or C4Effective for separating moderately non-polar to non-polar compounds like isoprenoid cytokinins. C4 is particularly suited for more hydrophobic derivatives. nih.govosti.gov
Mobile Phase AAqueous buffer (e.g., 15-20 mM Formic Acid or Ammonium Formate, pH ~4-5)Provides protons for positive mode electrospray ionization and controls the ionization state of the analytes. nih.govresearchgate.net
Mobile Phase BAcetonitrile or MethanolOrganic solvent used to elute compounds from the reversed-phase column. nih.govresearchgate.net
Elution ModeGradientAllows for the separation of a wide range of compounds with varying polarities in a single run.
DetectionUV (approx. 265-290 nm) or Tandem Mass Spectrometry (MS/MS)UV detection is cost-effective but less specific. MS/MS provides high sensitivity and specificity. mdpi.comsielc.com

Gas Chromatography (GC) is another powerful separation technique, but its application to purine-based compounds like cytokinins is limited by their low volatility and thermal instability. creative-proteomics.comresearchgate.net Therefore, a derivatization step is mandatory to convert the non-volatile analyte into a thermally stable, volatile derivative suitable for GC analysis. mdpi.com

The most common derivatization method is silylation, which involves replacing active hydrogen atoms in hydroxyl (-OH) and amine (-NH) groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.comnih.gov The resulting TMS derivative of "Purine, 6-[(3-methyl-2-butenyl)thio]-" would be significantly more volatile and amenable to separation on a standard GC column (e.g., HP-5). researchgate.net While powerful, the multi-step process of derivatization can introduce variability and is generally more complex than direct HPLC analysis. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the definitive method for the identification and quantification of "Purine, 6-[(3-methyl-2-butenyl)thio]-". nih.govosti.gov

For quantification, tandem mass spectrometry (MS/MS) is operated in the multiple-reaction monitoring (MRM) mode. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity. In MRM, a specific precursor ion (the molecular ion of the target compound) is selected in the first mass analyzer, fragmented, and then a specific product ion (a characteristic fragment) is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target molecule, effectively filtering out background noise.

The fragmentation of "Purine, 6-[(3-methyl-2-butenyl)thio]-" (or its riboside, 2-methylthio-N6-isopentenyladenosine) typically involves the cleavage of the N-glycosidic bond (for the riboside) to yield the purine (B94841) base, and the loss of the 3-methyl-2-butenyl (B1208987) side chain. For 2-methylthio-N6-isopentenyladenosine ([M+H]+ at m/z 382.15), a major product ion is observed at m/z 250, corresponding to the purine base after loss of the ribose moiety. genesilico.pl The high selectivity of MRM allows for detection limits in the low femtomole (fmol) range. nih.govosti.gov

Complementary Spectroscopic Methods for Structural Elucidation

While MS/MS is excellent for identification and quantification, other spectroscopic methods are crucial for the unambiguous structural elucidation of novel compounds or for the confirmation of reference standards.

Ultraviolet (UV) Spectroscopy : Purine derivatives exhibit characteristic UV absorbance maxima. Thiopurines, such as 6-mercaptopurine (B1684380) and its derivatives, show distinct spectra that can be used for preliminary identification and quantification in HPLC-UV systems. nih.govresearchgate.net The UV spectrum provides information about the purine core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C) is the most powerful tool for determining the complete chemical structure of a molecule. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of all atoms in the molecule, including the position of the methylthio group and the geometry of the isopentenyl side chain.

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments (e.g., Q-TOF or Orbitrap) can determine the mass of a molecule with extremely high accuracy (typically <5 ppm). This allows for the calculation of a unique elemental formula, providing strong evidence for the identity of an unknown compound and distinguishing it from other molecules with the same nominal mass.

Biological Assays for Functional Activity Assessment (e.g., Bioassays for Cytokinin Activity)

To complement chemical analysis, biological assays are employed to determine the functional activity of "Purine, 6-[(3-methyl-2-butenyl)thio]-". As a cytokinin, its activity is typically assessed by its ability to stimulate cell division and growth or to delay senescence.

Tobacco Callus Bioassay : This is a classic and highly specific bioassay for cytokinins. doraagri.comscialert.net Cytokinin-dependent tobacco callus tissue is grown on a nutrient medium. In the absence of cytokinins, the callus fails to grow. The addition of a cytokinin-active compound like "Purine, 6-[(3-methyl-2-butenyl)thio]-" to the medium will stimulate cell division and a dose-dependent increase in the fresh weight of the callus. doraagri.comscialert.net

Senescence Delay Bioassay : Cytokinins are known to delay the process of senescence (aging) in plant tissues, particularly leaves. doraagri.comresearchgate.net In this assay, detached leaves are treated with the test compound. The effectiveness of the compound is quantified by measuring the retention of chlorophyll (B73375) over several days compared to untreated controls. doraagri.com

Amaranthus Betacyanin Bioassay : This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings. researchgate.net The amount of pigment produced is proportional to the cytokinin activity and can be easily quantified spectrophotometrically.

These bioassays provide a functional confirmation that the chemically identified molecule possesses the biological activity characteristic of a cytokinin.

Research Applications and Future Directions for Purine, 6 3 Methyl 2 Butenyl Thio

Elucidation of Specific Roles of Thio-Cytokinins in Plant Physiology

The physiological roles of traditional cytokinins, such as N6-(Δ2-isopentenyl)adenine (iP), are well-documented. They are central to regulating cell division and differentiation in plant roots and shoots. The balance between auxins and cytokinins is a key determinant in morphogenesis, influencing the formation of roots and shoots. science.gov Sulfur, on the other hand, is an essential macronutrient for plants, being a key constituent of amino acids like cysteine and methionine, and is involved in the synthesis of various crucial biomolecules, including proteins, glutathione, and glucosinolates. numberanalytics.com These sulfur-containing compounds play significant roles in plant growth, development, and defense against pathogens and pests. numberanalytics.comnih.gov

The intersection of these two areas, in the form of thio-cytokinins like Purine (B94841), 6-[(3-methyl-2-butenyl)thio]-, represents a compelling area for future research. The introduction of a sulfur atom at the 6-position of the purine ring could significantly alter the compound's biological activity compared to its amino-analogue. Future research should aim to elucidate these specific roles.

Key Research Questions:

Cytokinin Activity: Does Purine, 6-[(3-methyl-2-butenyl)thio]- exhibit cytokinin-like activity? If so, how does its potency compare to traditional cytokinins in standard bioassays (e.g., tobacco callus, wheat leaf senescence)?

Metabolic Stability: How is the thio-linkage metabolized in plants? Is it more or less stable than the amino-linkage of traditional cytokinins, and how does this affect its biological half-life and activity?

Interaction with Sulfur Metabolism: Does this compound interact with or become integrated into the plant's sulfur assimilation and metabolism pathways? Could it serve as a targeted delivery vehicle for sulfur?

Stress Response: Given the role of sulfur-containing compounds in plant defense nih.govomexcanada.com, could thio-cytokinins have a specialized role in mediating responses to biotic or abiotic stress?

Application as Molecular Probes and Chemical Tools for Cytokinin Signaling Research

The study of cytokinin signaling pathways has been greatly advanced by the development of molecular probes and chemical tools. nih.gov For instance, synthetic cytokinin antagonists have been created to competitively inhibit cytokinin receptors, allowing researchers to study the effects of reduced cytokinin signaling. nih.govresearchgate.net Additionally, synthetic reporter systems have been instrumental in monitoring the transcriptional output of the cytokinin signaling network in real-time within living plants.

Thio-cytokinins could be developed into a new class of molecular probes. The sulfur atom provides a unique chemical handle for modification, such as the attachment of fluorescent tags or biotin (B1667282) labels, without significantly altering the core structure.

Potential Applications as Research Tools:

Receptor Binding Studies: Synthesized radioactively or fluorescently labeled Purine, 6-[(3-methyl-2-butenyl)thio]- could be used in binding assays to determine its affinity for different cytokinin receptors in various plant species.

Probing Receptor Specificity: A library of thio-cytokinin derivatives with different side chains could be synthesized to probe the structural requirements for binding to specific cytokinin receptors, potentially leading to the development of receptor-specific agonists and antagonists.

Metabolic Pathway Tracing: Isotope-labeled thio-cytokinins (e.g., with ³⁵S) could be used to trace their uptake, transport, and metabolism within the plant, providing insights into their fate and mode of action.

Development of Targeted Modulators for Plant Growth and Development

Plant growth regulators are widely used in agriculture to control plant growth and improve crop yields. icac.org The development of novel, highly targeted modulators is a continuous goal in agrochemical research. The rational design of cytokinin derivatives has been explored to create compounds with specific activities or enhanced stability. mdpi.com

The unique chemical properties of the thio-substitution in Purine, 6-[(3-methyl-2-butenyl)thio]- offer an opportunity for the development of a new generation of plant growth modulators.

Strategies for Development:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a series of 6-thio-substituted purine derivatives could establish clear SARs. This would involve modifying the side chain and the purine ring to optimize for desired activities, such as promoting root growth, delaying senescence, or enhancing stress tolerance.

Pro-hormones: The thio-linkage could be designed to be cleaved under specific physiological conditions within the plant, releasing an active cytokinin. This pro-hormone approach could allow for more targeted and controlled effects.

Synergistic and Antagonistic Effects: Research could explore the synergistic or antagonistic effects of thio-cytokinins when applied in combination with other plant hormones or growth regulators, potentially leading to novel formulations with enhanced efficacy.

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Analysis

Omics technologies, such as proteomics and metabolomics, have become powerful tools for obtaining a global view of the molecular changes occurring in a plant in response to a specific stimulus. nih.gov Studies on cytokinin-deficient or overproducing plants have utilized these approaches to identify networks of proteins and metabolites that are regulated by cytokinins. nih.govmdpi.com

To understand the currently unknown physiological effects of Purine, 6-[(3-methyl-2-butenyl)thio]-, a comprehensive analysis using omics technologies would be invaluable.

Proposed Omics-Based Research:

Omics TechnologyResearch GoalPotential Findings
Transcriptomics To identify genes whose expression is altered by treatment with the thio-cytokinin.Discovery of novel target genes and signaling pathways regulated by thio-cytokinins.
Proteomics To identify proteins that are differentially expressed or post-translationally modified in response to the thio-cytokinin.Understanding the downstream cellular machinery affected, including enzymes, structural proteins, and regulatory proteins. mdpi.com
Metabolomics To profile the changes in the plant's metabolome following treatment.Identification of metabolic pathways influenced by the thio-cytokinin, including potential alterations in primary and secondary metabolism. mdpi.com

By comparing the omics data from plants treated with Purine, 6-[(3-methyl-2-butenyl)thio]- to those treated with its N6-amino analogue, researchers could precisely delineate the effects attributable to the thio-substitution.

Emerging Methodologies for In Situ Detection and Real-Time Monitoring in Plant Systems

A significant challenge in plant hormone research is the ability to visualize the spatial and temporal distribution of these signaling molecules within living tissues. Several methods have been developed for this purpose, including immunolocalization and the use of genetically encoded biosensors. While histochemical methods for general cytokinin detection exist numberanalytics.comnih.gov, and biosensors for other hormones like auxin are being developed acs.org, there is a need for more specific and sensitive tools.

The unique properties of the sulfur atom in Purine, 6-[(3-methyl-2-butenyl)thio]- could be exploited for the development of novel detection and monitoring methodologies.

Future Directions in Detection and Monitoring:

Sulfur-Specific Imaging: Advanced imaging techniques that can detect sulfur, such as X-ray fluorescence microscopy, could potentially be adapted to visualize the localization of exogenously applied thio-cytokinins in plant tissues.

Electrochemical Biosensors: The thiol group is electrochemically active, which could be leveraged for the design of highly sensitive electrochemical biosensors for the real-time detection of thio-cytokinins in plant extracts or even in situ. mdpi.com

Genetically Encoded Biosensors: Based on the principles of existing hormone biosensors, a system could be designed where a cytokinin receptor or a binding protein is engineered to produce a fluorescent or luminescent signal upon binding to a thio-cytokinin. This would allow for real-time monitoring of the compound's dynamics in living plants.

Q & A

Q. How to integrate Purine, 6-[(3-methyl-2-butenyl)thio]- into existing purine metabolism models?

  • Answer : Map its structure onto enzymatic pathways (e.g., purine nucleoside phosphorylase inhibition) using kinetic assays. Use systems biology tools (COPASI) to simulate metabolic flux alterations. Ground interpretations in Michaelis-Menten kinetics and allosteric regulation theory .

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